2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic molecule featuring a central imidazole ring substituted at position 5 with a 4-bromophenyl group and at position 1 with a 2-methoxyethyl chain. A thioether linkage connects the imidazole core to a pyrrolidin-1-yl ethanone moiety.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-24-11-10-22-16(14-4-6-15(19)7-5-14)12-20-18(22)25-13-17(23)21-8-2-3-9-21/h4-7,12H,2-3,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBALLILRMHZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s unique features include:
- 2-Methoxyethyl group : Improves solubility compared to alkyl or aryl substituents.
- Pyrrolidin-1-yl ethanone: Introduces conformational flexibility and hydrogen-bonding capacity.
Comparison with Analogous Imidazole Derivatives
(a) 1-(4-Bromophenyl)-2-(Thiophene-Triazol-Benzimidazolyl)Ethanone ()
- Structural Differences: Replaces the pyrrolidinyl ethanone with a fused triazole-benzimidazole system.
- Synthesis : Uses Pd(OAc)₂-catalyzed cross-coupling, differing from typical thioether formation methods .
- Bioactivity: Not explicitly reported, but similar halogenated imidazoles often exhibit antimicrobial or antitumor activity.
(b) 2-((5-(5-Methyl-2-Phenyl-1H-Imidazol-4-yl)-1,3,4-Oxadiazol-2-yl)Thio)-1-Phenylethanone ()
- Structural Differences: Features a 1,3,4-oxadiazole ring instead of pyrrolidinyl ethanone.
(c) 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide ()
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Trends : Compounds with 4-bromophenyl groups (e.g., ) often show antimicrobial or anticancer activity due to enhanced cellular uptake .
- Solubility vs. Binding : The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to phenyl or methyl substituents in analogs like and .
- Structural Contradictions: ’s sertaconazole (an antifungal imidazole derivative) lacks a pyrrolidinyl group but retains potent activity, suggesting the target’s pyrrolidinyl ethanone may shift therapeutic targets .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with imidazole ring formation followed by substitution of the bromophenyl and methoxyethyl groups. Microwave-assisted synthesis (50–100°C, 2–4 hours) or solvent-free conditions can improve reaction efficiency and yield (up to 85% reported in analogous imidazole derivatives) . Key steps include:
Preparation of the imidazole core via cyclization of thiourea derivatives.
Alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Thioether linkage formation using a thiol nucleophile and a ketone precursor.
- Validation : Monitor intermediates via TLC and characterize final products using H/C NMR and HPLC (>98% purity) .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., bromophenyl aromatic protons at δ 7.4–7.6 ppm, pyrrolidinyl N-CH₂ at δ 3.2–3.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., imidazole-thioether bond angles reported as 112–118°) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 478–482 for bromine isotope patterns) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
Synthesize analogs with modified substituents (e.g., replace bromophenyl with fluorophenyl or methoxyethyl with ethyl groups) .
Test in vitro bioactivity (e.g., kinase inhibition assays using ATP-binding domain models).
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PI3K or MAPK .
- Data Contradiction Note : Discrepancies in IC₅₀ values between studies may arise from assay conditions (e.g., ATP concentration variations in kinase assays) .
Q. How can conflicting reports about metabolic stability be resolved?
- Methodological Answer :
- Experimental Design : Compare stability in liver microsomes (human vs. rodent) under standardized conditions (pH 7.4, 37°C).
- Analysis : Use LC-MS/MS to quantify degradation products (e.g., demethylation of methoxyethyl group detected at m/z 450) .
- Mitigation : Introduce steric hindrance (e.g., bulkier substituents on pyrrolidinyl) to reduce cytochrome P450-mediated oxidation .
Q. What strategies improve selectivity for target vs. off-target interactions?
- Methodological Answer :
- Computational Screening : Apply QSAR models to predict off-target binding (e.g., GPCR or ion channel promiscuity).
- Functional Assays : Use calcium flux assays (FLIPR) or β-arrestin recruitment (BRET) to quantify selectivity .
- Case Study : Fluorine substitution at the phenyl ring improved selectivity for kinase X by 12-fold in analogous compounds .
Experimental Design & Data Analysis
Q. How to address poor solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., 10% DMSO/PBS) or lipid-based carriers (e.g., cyclodextrin at 5–10 mM).
- Validation : Dynamic light scattering (DLS) confirms particle size <200 nm for nanoformulations .
Q. What statistical methods are recommended for dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies in triplicate datasets .
Structural & Mechanistic Insights
Q. How does the thioether linkage influence conformational flexibility?
- Methodological Answer :
- MD Simulations : Run 100 ns trajectories (AMBER force field) to compare flexibility with ether or sulfone analogs.
- Results : Thioether bonds allow 15° greater rotational freedom, enhancing binding pocket adaptation .
Q. What role does the pyrrolidinyl group play in pharmacokinetics?
- Methodological Answer :
- LogP Measurement : Pyrrolidinyl increases hydrophilicity (LogP reduced from 3.8 to 2.4 vs. piperidinyl analogs).
- In Vivo Study : Radiolabeled compound showed 20% higher brain penetration in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
